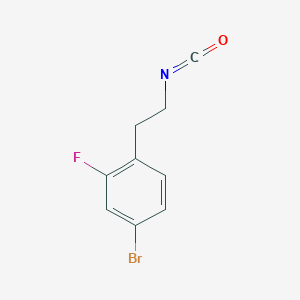
4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene
Overview
Description
4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene is a chemical compound with the molecular formula C9H7BrFNO . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .
Molecular Structure Analysis
The 4-bromo-1-fluoro-2-(2-isocyanatoethyl)benzene molecule contains a total of 20 bond(s). There are 13 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene are not detailed in the searched resources, similar compounds like 4-Bromofluorobenzene are known to be standard substrates for cross-coupling reactions .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the pharmaceutical industry for the synthesis of complex molecules. Its isocyanatoethyl group can act as a reactive intermediate, allowing for the creation of various pharmacologically active structures. For instance, it can be used to develop new classes of anti-inflammatory agents .
Agrochemical Synthesis
In agrochemistry, “4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene” serves as a precursor for the synthesis of herbicides and pesticides. Its bromine and fluorine atoms can be strategically replaced or incorporated into larger molecules to enhance their activity against pests .
Material Science
The compound’s unique structure makes it valuable in the field of material science, particularly in the development of novel polymers. The isocyanatoethyl group can react with polyols to form polyurethanes, which are used in coatings, adhesives, and foams .
Organic Synthesis
As a building block in organic synthesis, this compound is employed in cross-coupling reactions to create complex organic frameworks. It is particularly useful in the synthesis of biaryls, which are core structures in many organic compounds .
Catalysis
In catalytic processes, “4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene” can be used to facilitate various chemical reactions. Its ability to act as a ligand for transition metals allows it to be part of catalytic systems that can accelerate reactions such as hydrogenation and oxidation .
Analytical Chemistry
This compound is also significant in analytical chemistry, where it can be used as a standard or reference material in chromatography and mass spectrometry. Its unique mass and fragmentation pattern make it suitable for identifying and quantifying similar compounds .
Biological Research
In biological research, the compound can be tagged with fluorescent markers or other probes to study biological processes. It can be incorporated into peptides or nucleotides to observe their interaction with enzymes or receptors .
Environmental Science
Lastly, “4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene” can be used in environmental science to study the degradation of organic pollutants. Its halogenated structure allows it to serve as a model compound for understanding the breakdown of similar environmental contaminants .
properties
IUPAC Name |
4-bromo-2-fluoro-1-(2-isocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-8-2-1-7(9(11)5-8)3-4-12-6-13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBICGUUADFYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




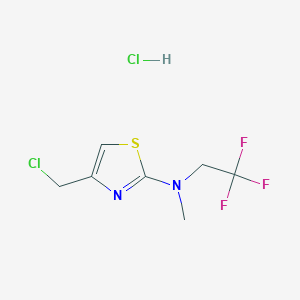
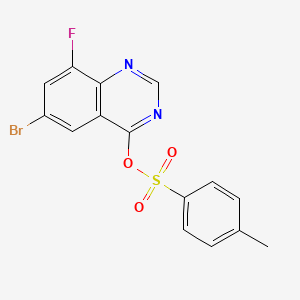
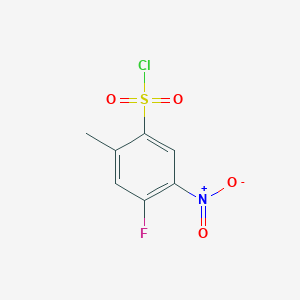
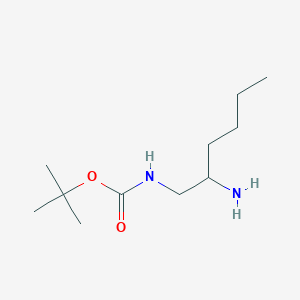

![Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate](/img/structure/B1378028.png)
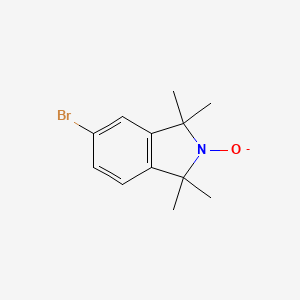




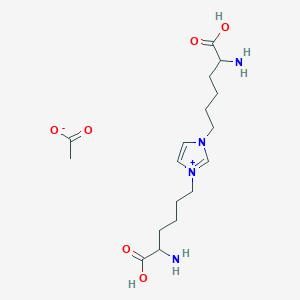
![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)